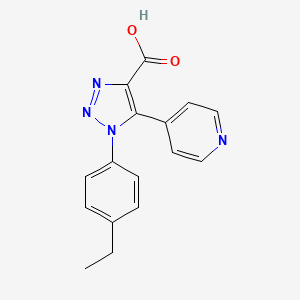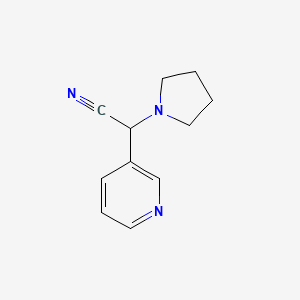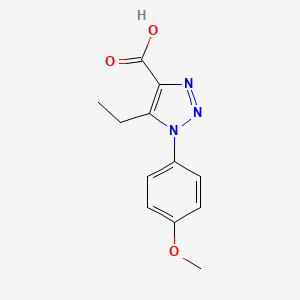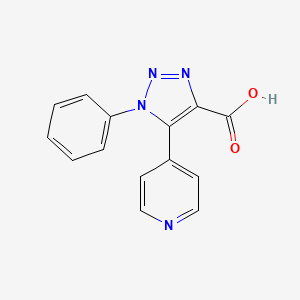
1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, hereafter referred to as 4-ethylphenyl-pyridine-1H-1,2,3-triazole-4-carboxylic acid, is a heterocyclic aromatic compound with a broad range of applications in scientific research. It is a white solid that is soluble in organic solvents and has a melting point of 126-128°C. This compound is commonly used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a starting material for the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
1. Antimicrobial Activity:
- Some derivatives of 1,2,3-triazole, which include a pyridin-4-yl group, have shown moderate antimicrobial activity (Komsani et al., 2015).
2. Synthesis and Structural Assessment:
- Derivatives with a hydrogenated pyridine fragment have been synthesized, suggesting potential applications in structural modification of compounds (Pokhodylo, 2018).
- The study of positional isomeric effects on the structural diversity of coordination polymers using similar compounds has been conducted, indicating applications in materials science (Cisterna et al., 2018).
3. Applications in Catalysis and Luminescence:
- Research on derivatives of 1,2,4-triazole and their applications in catalysis, as well as luminescent properties, has been conducted (Eya’ane Meva et al., 2021).
4. Crystal Structure Analysis:
- Studies have been performed on the crystal structure of similar compounds, providing insights into their potential applications in crystallography and materials science (Wang et al., 2017).
5. Potential Therapeutic Applications:
- While excluding information related to drug use and dosage, research has been conducted on the antimicrobial activities of some triazole derivatives, indicating potential therapeutic applications (Bayrak et al., 2009).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-11-3-5-13(6-4-11)20-15(12-7-9-17-10-8-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWMUMWRLUVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)










![{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073230.png)

